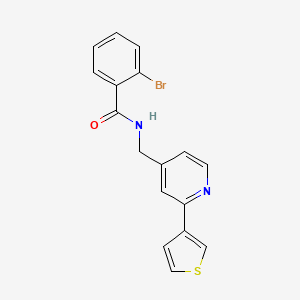

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

2-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a pyridinylmethyl moiety substituted with a thiophen-3-yl group. This compound’s structure combines a benzamide core with heterocyclic elements (pyridine and thiophene), which are critical for modulating electronic properties, solubility, and biological interactions. The bromine atom at the 2-position of the benzamide may enhance electrophilic reactivity or serve as a handle for further functionalization. The pyridine-thiophene hybrid side chain likely contributes to π-π stacking or hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors, such as kinases or G-protein-coupled receptors.

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-12-5-7-19-16(9-12)13-6-8-22-11-13/h1-9,11H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZHATPPSNYDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated processes with precise control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups on the pyridine or thiophene rings.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and reduced derivatives of the original compound.

Scientific Research Applications

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the heterocyclic rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Halogenated Benzamides

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) : This compound shares the brominated benzamide core but introduces a fluorine atom at the 3-position and a 6-methylpyridin-2-yl group. The methyl group on pyridine may improve metabolic stability compared to the thiophene-containing target compound.

- 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) : Structural isomerism (bromo and fluoro at positions 3 and 5) alters steric and electronic profiles.

Thiophene-Containing Analogues

- N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide: Replaces the pyridinylmethyl group with a thioether-linked thienylmethyl chain. The thioether may enhance lipophilicity, affecting membrane permeability, while the cyano group introduces hydrogen-bond acceptor capability.

- 1-(3-(4-methylpiperazin-1-yl)propyl)-3-(5-(thiophen-3-yl)pyridin-3-yl)-1H-indole: Shares the thiophen-3-yl-pyridinyl motif but incorporates an indole-piperazine scaffold.

Structural Similarity Metrics

- CAS 866084-31-3 (57.41% similarity): Features a brominated pyrimidine-oxy-benzamide structure. The lower similarity score reflects differences in core scaffold (pyrimidine vs. pyridine-thiophene).

- CAS 199327-61-2 (58.59% similarity): Likely a brominated benzamide with divergent side chains, underscoring the impact of substituent choice on molecular properties.

Data Tables

Table 1: Key Structural Comparisons

Table 2: Similarity Metrics (CAS Examples)

| CAS Number | Similarity (%) | Structural Features |

|---|---|---|

| 866084-31-3 | 57.41 | Bromopyrimidine-oxy-benzamide |

| 199327-61-2 | 58.59 | Brominated benzamide with unknown side chain |

| 16064-19-0 | 58.27 | Halogenated aromatic system |

Q & A

Q. Advanced

- Xenograft Models : Subcutaneous implantation of BCR-ABL(T315I)-expressing Ba/F3 cells in mice to assess tumor growth inhibition (oral dosing at 20–50 mg/kg/day) .

- Pharmacokinetic Profiling : Measurement of plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Thiophene derivatives often show t₁/₂ > 4 hours due to reduced CYP450 metabolism .

- Toxicity Screening : Liver enzyme (ALT/AST) and hematological profiling to identify off-target effects .

How does this compound interact with HDAC enzymes at the molecular level?

Q. Advanced

- Binding Mode : The benzamide carbonyl coordinates with Zn²⁺ in the HDAC catalytic pocket, while the thiophene-pyridine system occupies the surface groove, enhancing selectivity for HDAC1/2 over HDAC6 .

- Enzymatic Assays : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) to measure inhibition kinetics (Kᵢ < 50 nM) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding energies (ΔG < -9 kcal/mol) and validate substituent effects .

How can researchers address contradictions in bioactivity data across different cell lines or assays?

Q. Advanced

- Assay Standardization : Use isogenic cell lines (e.g., HDAC1-knockout vs. wild-type) to isolate target-specific effects .

- Dose-Response Analysis : Compare IC₅₀ values across multiple replicates to identify outliers (e.g., higher potency in suspension cells vs. adherent lines) .

- Metabolic Profiling : LC-MS-based metabolomics to detect cell-specific degradation pathways (e.g., glutathione conjugation in hepatic lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.